Cinnamyl Alcohol-d9

Mass Spectrometry Isotope Dilution LC-MS/MS

Cinnamyl Alcohol-d9 is a perdeuterated derivative of cinnamyl alcohol, wherein all nine hydrogen atoms are replaced by deuterium (²H), resulting in a molecular formula of C₉HD₉O and a molecular weight of 143.23 g/mol. This compound is classified as a stable isotope-labeled (SIL) internal standard, widely utilized in quantitative analytical methodologies such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR).

Molecular Formula C9H10O
Molecular Weight 143.23 g/mol
Cat. No. B12370027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl Alcohol-d9
Molecular FormulaC9H10O
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCO
InChIInChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2
InChIKeyOOCCDEMITAIZTP-LPSSVFIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Alcohol-d9: Stable Isotope-Labeled Internal Standard for Analytical Quantification


Cinnamyl Alcohol-d9 is a perdeuterated derivative of cinnamyl alcohol, wherein all nine hydrogen atoms are replaced by deuterium (²H), resulting in a molecular formula of C₉HD₉O and a molecular weight of 143.23 g/mol . This compound is classified as a stable isotope-labeled (SIL) internal standard, widely utilized in quantitative analytical methodologies such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR) . The deuterium labeling provides a distinct mass shift (+9 Da) relative to the unlabeled analyte (C₉H₁₀O, MW 134.18), enabling precise discrimination and quantification in complex matrices .

The Analytical Imperative: Why Unlabeled Cinnamyl Alcohol or Lower-Deuterated Analogs Cannot Substitute for Cinnamyl Alcohol-d9


In quantitative mass spectrometry and NMR, the internal standard must exhibit near-identical physicochemical behavior to the target analyte while remaining analytically distinct. Unlabeled cinnamyl alcohol cannot serve as an internal standard because it co-elutes and shares identical mass transitions, rendering it indistinguishable from endogenous or matrix-derived analyte. Lower-deuterated analogs, such as Cinnamyl Alcohol-d5, introduce a reduced mass shift (+5 Da) that may not provide sufficient spectral resolution from the native compound in complex matrices, increasing the risk of ion suppression or cross-talk in MS/MS transitions . Furthermore, partial deuterium labeling (e.g., d5) leaves exchangeable protons susceptible to back-exchange during sample preparation or under protic solvent conditions, compromising quantitative accuracy [1]. Cinnamyl Alcohol-d9, with its perdeuteration pattern, maximizes mass separation and minimizes isotopic exchange, thereby ensuring method robustness and regulatory compliance in bioanalytical and food safety applications .

Quantitative Differentiation of Cinnamyl Alcohol-d9 Against Closest Analogs and Alternatives


Mass Spectrometric Resolution: +9 Da Shift of Cinnamyl Alcohol-d9 vs. +5 Da Shift of Cinnamyl Alcohol-d5

Cinnamyl Alcohol-d9 provides a +9 Da mass shift from the unlabeled analyte, compared to a +5 Da shift for the commonly available Cinnamyl Alcohol-d5 analog. The larger mass difference enhances chromatographic resolution in reverse-phase LC and reduces the risk of isotopic cross-talk in MS/MS detection, particularly in complex matrices where endogenous interferences may overlap with the analyte's isotopic envelope . The molecular weight of Cinnamyl Alcohol-d9 is 143.23 g/mol, while Cinnamyl Alcohol-d5 is 139.21 g/mol .

Mass Spectrometry Isotope Dilution LC-MS/MS

Deuterium Incorporation Pattern: Perdeuteration (d9) vs. Partial Deuteration (d5) and Its Impact on Isotopic Exchange Stability

Cinnamyl Alcohol-d9 is perdeuterated, meaning all nine hydrogens are replaced with deuterium. This comprehensive labeling eliminates the risk of proton-deuterium back-exchange during sample preparation or storage in protic solvents, a common issue with partially deuterated analogs such as Cinnamyl Alcohol-d5 . In qNMR, the absence of residual proton signals from the internal standard ensures a clean baseline for integration of analyte peaks, with the ²H integral serving as an intrinsic concentration reference [1].

NMR Spectroscopy Isotope Exchange Quantitative NMR

Isotopic Purity Specification: ≥95% Purity of Cinnamyl Alcohol-d9 vs. Unlabeled Cinnamyl Alcohol (≥98%)

Commercial Cinnamyl Alcohol-d9 is supplied with a minimum isotopic purity of 95% (HPLC) , while unlabeled cinnamyl alcohol typically achieves chemical purity of ≥98% . The slightly lower isotopic purity threshold for the deuterated compound reflects the synthetic challenges of perdeuteration and is acceptable for its intended use as an internal standard, where the presence of trace unlabeled material does not compromise quantification as long as it is consistently present in calibrators and samples.

Chemical Purity Quality Control Reference Standard

Optimal Use Cases for Cinnamyl Alcohol-d9 in Analytical and Research Workflows


LC-MS/MS Quantification of Cinnamyl Alcohol in Complex Biological Matrices (Plasma, Urine, Tissue)

Cinnamyl Alcohol-d9 is the preferred internal standard for accurate quantification of cinnamyl alcohol in pharmacokinetic and toxicokinetic studies. Its +9 Da mass shift ensures complete chromatographic resolution from endogenous analytes, mitigating matrix effects and ion suppression commonly encountered in bioanalysis. The perdeuteration pattern provides stable isotopic labeling throughout sample extraction and LC separation .

Quantitative NMR (qNMR) Purity Assignment of Organic Calibration Standards

In qNMR workflows for purity assessment of organic calibration standards, Cinnamyl Alcohol-d9 can serve as an intrinsic internal concentration reference via its ²H integral. The absence of exchangeable protons in the perdeuterated molecule ensures long-term spectral stability and eliminates the need for additional calibration standards, streamlining the purity determination process [1].

Food Safety and Flavor Analysis: Regulatory Compliance Testing for Cinnamyl Alcohol in Food Additives

Regulatory methods for the quantification of cinnamyl alcohol in food flavorings (e.g., AOAC Official Method 2017.03) require the use of stable isotope-labeled internal standards to meet sensitivity and specificity requirements. Cinnamyl Alcohol-d9 meets the mass shift and stability criteria for GC-MS and LC-MS/MS analysis, enabling detection at parts-per-billion (ppb) levels in complex food matrices [2].

Metabolic Pathway Tracing in Deuterium-Labeled Tracer Studies

As a perdeuterated tracer, Cinnamyl Alcohol-d9 allows for precise tracking of cinnamyl alcohol metabolism via MS or NMR. The comprehensive deuteration facilitates unambiguous identification of downstream metabolites, such as cinnamaldehyde-d9 and cinnamic acid-d9, in studies investigating the role of cinnamyl alcohol in oxidative stress and inflammation pathways [3].

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